P2X4 Receptor Antagonism: Structural Basis for Differentiation from Mono-N-Aryl Analogs
The compound's N-pyridin-2-yl and N-benzyl substituents map directly onto the general formula (I) disclosed in the Bayer P2X4 antagonist patent series, whereas simpler analogs such as N-benzyl-2-(4-fluorophenyl)acetamide lack the essential N-heteroaryl group required for P2X4 binding [1]. In a representative P2X4 calcium-flux assay using human 1321N1 cells, structurally related N-(heteroaryl)-N-(pyridin-2-yl)acetamides achieved IC50 values in the 100–500 nM range, while des-pyridinyl analogs showed no significant inhibition at 10 µM [2].
| Evidence Dimension | P2X4 receptor antagonistic activity (structural qualification vs. disqualification) |
|---|---|
| Target Compound Data | Structurally qualified: N-benzyl-N-(pyridin-2-yl)-2-(4-fluorophenyl)acetamide maps to pharmacophore model |
| Comparator Or Baseline | N-benzyl-2-(4-fluorophenyl)acetamide (des-pyridinyl): does not meet pharmacophore requirements; no P2X4 activity expected |
| Quantified Difference | Qualitative (pharmacophore present vs. absent); class-level IC50 range for active analogs: ~100–500 nM |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; calcium-flux FLIPR assay [2] |
Why This Matters
For P2X4-targeted screening, the pyridin-2-yl group is not merely a structural decoration but a required pharmacophoric element; substituting with a simpler acetamide eliminates the possibility of P2X4 engagement.
- [1] Bayer AG. Substituted N-phenylacetamides having P2X4 receptor antagonistic activity. US Patent 2023/0257351 A1, 2023. https://patents.justia.com/patent/20230257351 View Source
- [2] BindingDB. Antagonist activity at human P2X4 receptor expressed in 1321N1 cells assessed as inhibition of ATP-induced calcium flux. BindingDB ID: BDBM50506158 et al. https://www.bindingdb.org/ View Source
